(4-(2,2-Diphenylvinyl)phenyl)boronic acid

Description

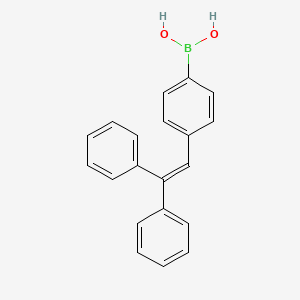

(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a white to off-white crystalline powder with the chemical formula C₂₀H₁₇BO₂. chemsrc.com It belongs to the extensive family of arylboronic acids, which are distinguished by the presence of a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. The defining feature of this particular molecule is the tetraphenylethylene (B103901) (TPE) fragment, specifically the 2,2-diphenylvinyl group, appended to the phenylboronic acid core. This structural combination imparts a unique set of properties that are highly sought after in various advanced research fields.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 288105-04-4 chemsrc.combldpharm.com |

| Molecular Formula | C₂₀H₁₇BO₂ chemsrc.combldpharm.com |

| Molecular Weight | 300.16 g/mol bldpharm.com |

| Synonyms | [4-(2,2-diphenylethenyl)phenyl]-boronic acid cymitquimica.com |

Organoboron chemistry is a vast and dynamic field of chemical science, primarily due to the unique electronic nature of the boron atom. thieme-connect.com Organoboron compounds, characterized by a carbon-boron bond, are exceptionally versatile. numberanalytics.comuniv-rennes.fr The boron atom in these compounds is electron-deficient, possessing an empty p-orbital, which makes them mild Lewis acids and highly useful reagents in synthesis. wikipedia.orgresearchgate.net This reactivity is harnessed in a multitude of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges new carbon-carbon bonds with high efficiency and selectivity. numberanalytics.comresearchgate.net

In the realm of advanced materials science, organoboron compounds are integral to the development of novel materials with tailored electronic and photophysical properties. oaepublish.com Their applications span a wide range, including the fabrication of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The incorporation of boron into π-conjugated systems can modulate their electronic structure, emission properties, and charge transport characteristics. rsc.org this compound serves as a prime example of a molecule designed to bridge these two areas. Its boronic acid group provides a synthetic handle for incorporation into larger molecular or polymeric structures, while the diphenylvinyl moiety confers specific material properties.

The diphenylvinyl group is a key structural component of tetraphenylethylene (TPE), a foundational molecule in the field of Aggregation-Induced Emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. This behavior is in stark contrast to most conventional fluorescent dyes, which often suffer from quenching of their emission in the aggregated state.

The strategic importance of the diphenylvinyl moiety in this compound lies in its ability to impart AIE characteristics to the materials it is incorporated into. bldpharm.combldpharm.com In dilute solutions, the phenyl rings of the diphenylvinyl group can rotate freely, providing non-radiative pathways for the excited state to decay, resulting in weak fluorescence. However, in an aggregated or solid state, the intramolecular rotation of these phenyl rings is restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels and opens up a radiative pathway, leading to strong fluorescence emission. This property is exceptionally valuable for applications in optoelectronic devices like OLEDs, where high solid-state emission efficiency is a critical requirement. rsc.org Furthermore, this on/off fluorescence switching behavior makes AIE-active compounds, and by extension building blocks like this compound, promising candidates for chemical sensors and bio-imaging agents.

Arylboronic acids are among the most important and widely used building blocks in modern organic synthesis. researchgate.netnih.gov Their stability, low toxicity, and ease of handling make them superior reagents compared to many other organometallic compounds. wikipedia.orgnih.gov The primary research paradigm involving arylboronic acids is their use in transition-metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is the most prominent example, enabling the construction of complex biaryl structures, conjugated polymers, and other functional molecular architectures. numberanalytics.comgeorganics.sk

Beyond Suzuki coupling, the versatility of arylboronic acids extends to other significant transformations, including Chan-Lam amination (forming carbon-nitrogen bonds) and Petasis reactions. univ-rennes.frresearchgate.net This diverse reactivity allows chemists to use arylboronic acids as versatile linchpins for assembling elaborate molecular structures from simpler precursors.

In the context of this compound, the boronic acid group serves as a reactive site for polymerization or for coupling to other molecular fragments. This enables the precise integration of the AIE-active diphenylvinyl moiety into specifically designed functional architectures. Researchers can synthesize conjugated polymers for OLEDs, create fluorescent probes for sensing applications, or build complex macromolecules with unique photophysical behaviors. chemicalbook.com The combination of a stable, versatile reactive group (boronic acid) with a high-performance functional unit (diphenylvinyl) makes this compound a powerful tool for the bottom-up construction of advanced functional materials.

Structure

2D Structure

Properties

IUPAC Name |

[4-(2,2-diphenylethenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BO2/c22-21(23)19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLBSPJVPHSNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464525 | |

| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288105-04-4 | |

| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 4 2,2 Diphenylvinyl Phenyl Boronic Acid

Cross-Coupling Reactions for Extended π-Conjugation

The presence of the boronic acid moiety allows for the facile formation of new carbon-carbon bonds, enabling the extension of the conjugated system of the diphenylvinylphenyl core. This is particularly important in the development of novel organic electronic materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl compounds through the palladium-catalyzed reaction of an organoboron compound with a halide. libretexts.org In the context of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, this reaction is instrumental in creating larger, more complex aromatic structures. The general scheme for this reaction involves the coupling of the boronic acid with various aryl halides (iodides, bromides, or chlorides) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

The reaction is highly versatile, accommodating a wide range of functional groups on the aryl halide partner. researchgate.netresearchgate.net This tolerance allows for the synthesis of a diverse array of derivatives with tailored electronic and photophysical properties. For instance, coupling with electron-rich or electron-poor aryl halides can modulate the energy levels of the resulting molecule. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired products. researchgate.net

Below is an interactive data table summarizing typical conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 92 |

| 4-Bromobenzonitrile | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 88 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 85 |

| 2-Bromopyridine | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/Water | 90 |

This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes.

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The role of the ligand is crucial in facilitating these transformations and ensuring the efficiency and selectivity of the reaction.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org The choice of phosphine (B1218219) ligand can significantly influence the rate of this step. Electron-rich and bulky ligands are known to promote the oxidative addition of less reactive aryl chlorides. nih.gov

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.orgyoutube.com The ligand's steric and electronic properties can affect the rate and efficiency of this transfer.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst. libretexts.orgyoutube.com This step forms the new carbon-carbon bond and allows the catalytic cycle to continue. The nature of the ligand influences the rate of reductive elimination, with bulkier ligands often promoting this final step.

The judicious selection of ligands is therefore critical for optimizing the Suzuki-Miyaura coupling of this compound, enabling high yields and functional group tolerance.

The ability of this compound to undergo efficient cross-coupling reactions makes it an excellent monomer for the synthesis of oligomeric and polymeric materials. researchgate.net By employing di- or polyhalogenated aromatic compounds as coupling partners, it is possible to construct extended, conjugated polymer chains.

For example, the palladium-catalyzed copolymerization of this compound with a dihaloarene can lead to the formation of a π-conjugated polymer. The properties of the resulting polymer, such as its solubility, thermal stability, and optoelectronic characteristics, can be tuned by varying the structure of the dihaloarene comonomer. researchgate.netchemrxiv.org These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The synthesis of these polymeric architectures often requires careful optimization of the reaction conditions to achieve high molecular weights and well-defined structures. The stoichiometry of the monomers, the choice of catalyst system, and the reaction temperature and time all play crucial roles in determining the final polymer properties.

Formation of Boronic Esters and Anhydrides

Beyond cross-coupling reactions, the boronic acid functionality of this compound can readily react with diols and other hydroxyl-containing compounds to form boronic esters and anhydrides. These reactions are often reversible, which is a key feature in the field of dynamic covalent chemistry.

This compound reacts with diols to form cyclic boronic esters, also known as dioxaborolanes or dioxaborinanes, depending on the diol used. sciforum.netwiley-vch.de This esterification is an equilibrium process that can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. sciforum.netresearchgate.net

Commonly used diols for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols. The resulting boronic esters are often more stable, less polar, and easier to handle than the parent boronic acid. sciforum.net They can be used as protecting groups for the boronic acid functionality or as intermediates in further synthetic transformations. The formation of acyclic boronic esters is also possible through reaction with simple alcohols, though the formation of cyclic esters with 1,2- or 1,3-diols is generally more favorable. nih.gov

Below is an interactive data table showing examples of diols that can be reacted with this compound to form cyclic boronic esters.

| Diol | Resulting Ester Type | Dehydrating Agent |

| Pinacol | Pinacol boronate ester | Molecular sieves |

| Ethylene Glycol | Dioxaborolane | Dean-Stark trap |

| 1,3-Propanediol | Dioxaborinane | CaH₂ |

| Catechol | Catechol boronate ester | MgSO₄ |

The formation of boronic esters is a reversible covalent reaction, a property that is extensively utilized in dynamic covalent chemistry (DCC). nih.govrsc.org DCC involves the use of reversible reactions to generate libraries of molecules that can adapt their composition in response to external stimuli. rsc.org The reversible nature of the boronic ester linkage allows for the assembly and disassembly of complex molecular architectures. nih.govnih.gov

In the context of this compound, this reversible covalent interaction can be exploited to create dynamic materials such as self-healing polymers, responsive gels, and molecular sensors. rsc.orgnih.gov For example, a polymer network cross-linked with boronic ester bonds can be designed to break and reform under specific conditions (e.g., changes in pH or the presence of a competing diol), leading to self-healing properties. rsc.org This dynamic behavior is a powerful tool for the development of "smart" materials with tunable properties. nih.govnih.gov The equilibrium between the boronic acid, the diol, and the boronic ester can be controlled by factors such as pH, temperature, and the concentration of the reactants. nih.gov

Modifications and Functionalizations of the Diphenylvinyl System

The diphenylvinyl moiety of this compound, a derivative of tetraphenylethylene (B103901) (TPE), offers several avenues for chemical modification and functionalization. These transformations can be broadly categorized into reactions occurring on the peripheral phenyl rings and those involving the central carbon-carbon double bond. Such modifications are crucial for fine-tuning the electronic and photophysical properties of the molecule, making it suitable for a wide range of applications in materials science and sensor technology.

Substitution Reactions on the Phenyl Rings

The phenyl rings of the diphenylvinyl group in this compound are susceptible to electrophilic aromatic substitution reactions. The vinyl group is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions. However, due to the steric hindrance imposed by the bulky TPE core, substitution at the para position is often favored.

A notable example of this reactivity is the bromination of tetraphenylethylene, the parent structure of the diphenylvinyl moiety. Treatment of TPE with bromine in the presence of glacial acetic acid and dichloromethane (B109758) as a solvent leads to the selective bromination at the para-positions of the phenyl rings. acs.orgnih.gov This reaction proceeds efficiently, yielding the tetra-(para-bromophenyl)ethylene in high yield. acs.org The reaction time for this transformation is typically optimized by monitoring the reaction progress using thin-layer chromatography. acs.org Given the structural similarity, it is highly probable that this compound would undergo a similar regioselective bromination on its unsubstituted phenyl rings under these conditions.

While specific studies on the nitration of this compound are not extensively documented, the general reactivity of TPE derivatives suggests that nitration would also occur at the sterically accessible and electronically enriched para-positions of the phenyl rings. The reaction would likely involve the use of standard nitrating agents, such as a mixture of nitric acid and sulfuric acid.

These substitution reactions provide a straightforward method for introducing a variety of functional groups onto the diphenylvinyl scaffold, which can then be used for further synthetic elaborations or to modulate the molecule's properties.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Bromination | Bromine, glacial acetic acid, dichloromethane | para-Bromo substituted derivative | acs.orgnih.gov |

| Nitration | Nitric acid, sulfuric acid | para-Nitro substituted derivative | Inferred from general reactivity |

Further Vinylic Derivatization

The central carbon-carbon double bond of the diphenylvinyl system in this compound is another key site for functionalization. While the double bond in TPE derivatives is sterically hindered, it can still participate in certain chemical transformations, particularly cycloaddition and photocyclization reactions.

One of the significant reactions involving the vinyl group of TPE derivatives is the [2+2] cycloaddition–retroelectrocyclization (CA-RE) reaction. This reaction typically occurs between an electron-rich alkyne and an electron-deficient alkene. mdpi.com In the context of TPE derivatives, the vinyl group can react with strong electron acceptors like 1,1,2,2-tetracyanoethene (TCNE). This type of "click" reaction is highly efficient and provides a powerful tool for conjugating the TPE core with other functional moieties, leading to the formation of push-pull chromophores with strong intramolecular charge transfer (ICT) characteristics. mdpi.com

Another important reaction pathway for the vinylic system is photocyclization. Upon UV irradiation in dilute solutions, TPE and its derivatives can undergo an intramolecular cyclization to form dihydrophenanthrene derivatives. rsc.orgresearchgate.net This photochemical process provides an efficient non-radiative decay pathway in solution, which is a key aspect of the aggregation-induced emission (AIE) phenomenon observed in many TPE-based luminogens. researchgate.net While this reaction is often discussed in the context of photophysics, it represents a potential synthetic route to novel polycyclic aromatic structures derived from the this compound scaffold.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| [2+2] Cycloaddition-Retroelectrocyclization | Electron-deficient alkenes (e.g., TCNE) | Tetracyanobutadiene adduct | mdpi.com |

| Photocyclization | UV irradiation | Dihydrophenanthrene derivative | rsc.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2,2 Diphenylvinyl Phenyl Boronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their respective electronic environments. For (4-(2,2-Diphenylvinyl)phenyl)boronic acid, the spectrum is expected to exhibit distinct signals corresponding to the vinyl proton, the aromatic protons of the three phenyl rings, and the acidic protons of the boronic acid group.

The lone vinyl proton typically appears as a singlet in the olefinic region of the spectrum. The aromatic protons, due to their differing electronic environments, will present as a series of complex multiplets in the aromatic region. The two phenyl groups on the vinyl moiety are chemically equivalent, simplifying the pattern. The protons on the phenylboronic acid ring will show a distinct pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, often appearing as two doublets. The two protons of the boronic acid hydroxyl groups (-B(OH)₂) are acidic and may exchange with solvent protons, leading to a broad singlet that can vary in chemical shift and intensity depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on typical ranges for similar structural motifs. orgchemboulder.commsu.edu

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| B(OH)₂ | 4.0 - 8.0 | Broad Singlet | 2H |

| Aromatic (C₆H₅)₂ | 7.20 - 7.50 | Multiplet | 10H |

| Aromatic (-C₆H₄-) | 7.10 - 7.80 | Multiplet (AA'BB') | 4H |

Carbon-¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the sp²-hybridized carbons of the three aromatic rings and the vinyl group.

The carbon atom directly bonded to the boron atom (the ipso-carbon) often exhibits a broader signal and can sometimes be difficult to detect due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org The chemical shifts of the aromatic and vinyl carbons are found in their characteristic regions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted chemical shifts (δ) are based on typical ranges for similar functional groups. oregonstate.edulibretexts.org

| Carbon Type | Predicted δ (ppm) |

|---|---|

| Aromatic & Vinyl (C=C) | 115 - 150 |

Boron-¹¹B NMR spectroscopy is a highly specific technique used to probe the local environment of the boron atom. researchgate.net Since ¹¹B is a quadrupolar nucleus with a natural abundance of over 80%, it is the preferred isotope for NMR studies. huji.ac.il The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and hybridization state of the boron atom. nsf.gov

For this compound, the boron atom is trigonal planar and sp²-hybridized, which typically results in a broad signal in the range of +27 to +33 ppm. sdsu.edu Upon interaction with diols to form a five- or six-membered cyclic boronate ester, or under basic conditions to form a boronate anion [B(OH)₄]⁻, the boron atom becomes tetrahedral and sp³-hybridized. This change in geometry and electronic environment causes a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately +5 to +13 ppm. acs.orgnih.gov This makes ¹¹B NMR an excellent tool for monitoring reactions involving the boronic acid moiety. researchgate.net

Table 3: Typical ¹¹B NMR Chemical Shifts for Arylboron Species

| Boron Species | Hybridization | Typical δ (ppm) |

|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | sp² | +27 to +33 |

| Arylboronate Ester | sp³ | +5 to +13 |

Mass Spectrometry (MS) for Molecular Composition and Purity

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound, assessing its purity, and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy and precision, typically to within a few parts per million (ppm). nih.gov This capability allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₂₀H₁₇BO₂), HRMS can precisely measure its molecular ion's mass.

This high precision distinguishes the compound from other potential molecules that might have the same nominal mass but a different elemental composition. Furthermore, the presence of boron, with its two stable isotopes ¹⁰B (19.9%) and ¹¹B (80.1%), creates a characteristic isotopic pattern in the mass spectrum that serves as a definitive signature for a boron-containing compound.

Table 4: Calculated Exact Masses for this compound

| Ion Formula | Isotope Combination | Calculated Exact Mass (Da) |

|---|---|---|

| [C₂₀H₁₇¹⁰BO₂ + H]⁺ | ¹²C₂₀¹H₁₈¹⁰B¹⁶O₂ | 299.1408 |

| [C₂₀H₁₇¹¹BO₂ + H]⁺ | ¹²C₂₀¹H₁₈¹¹B¹⁶O₂ | 300.1380 |

| [C₂₀H₁₇¹⁰BO₂ - H]⁻ | ¹²C₂₀¹H₁₆¹⁰B¹⁶O₂ | 297.1250 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large biomolecules and synthetic polymers. When this compound is used as a reactive tag or is conjugated to larger molecules such as peptides, proteins, or carbohydrates, MALDI-TOF MS becomes an essential characterization tool. nih.gov

The direct analysis of boronic acids by MALDI-MS can sometimes be challenging. acs.org However, specialized methods have been developed to overcome these issues. One effective strategy involves the use of a "reactive matrix," such as 2,5-dihydroxybenzoic acid (DHB). DHB can react with the boronic acid moiety on the MALDI target plate to form a boronate ester adduct. nih.gov This derivatization step enhances the ionization and detection of the boronic acid-containing analyte, providing high-quality spectra for larger conjugates. acs.orgnih.gov This approach is valuable for identifying and sequencing peptides or characterizing glycoproteins that have been selectively labeled using the boronic acid's affinity for diol groups. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes.

Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. The boronic acid group, B(OH)₂, exhibits several characteristic vibrations. A prominent feature is the O-H stretching band, which can be influenced by hydrogen bonding. researchgate.net Asymmetric B-O stretching vibrations are typically observed in the region of 1334–1392 cm⁻¹. researchgate.netnih.gov Additionally, a band corresponding to the B-Ph stretch can be found at lower wavenumbers, often around 704-759 cm⁻¹. nih.gov The tetraphenylethylene (B103901) portion of the molecule contributes vibrations characteristic of aromatic C=C stretching, generally found in the 1600 cm⁻¹ region, and C-H stretching of the phenyl rings. core.ac.uk

Table 1: Characteristic IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Boronic Acid (B-OH) | O-H Stretching | ~3371 | nih.gov |

| Boronic Acid (B-O) | Asymmetric Stretching | 1334 - 1392 | researchgate.netnih.gov |

| Phenyl-Boron (B-Ph) | Stretching | 704 - 759 | nih.gov |

| Aromatic Ring | C=C Stretching | ~1602 | researchgate.net |

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic spectroscopy provides critical insights into the optical properties of the compound, including how it absorbs and emits light, which is particularly important for materials with potential applications in optoelectronics and sensing.

Table 2: Representative UV/Vis Absorption Data for Related Compounds

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Reference(s) |

|---|---|---|---|

| Phenylboronic Acid | Water | 266 | core.ac.uk |

| TPE-Pyrene Derivatives | THF | ~350, 386, 407, 429 | rsc.org |

Fluorescence spectroscopy is crucial for characterizing the emissive properties of this compound, as TPE derivatives are renowned for their AIE characteristics. researchgate.netrsc.org In dilute solutions, TPE derivatives are typically non-emissive due to the quenching of fluorescence by the rapid rotation of the phenyl rings. rsc.org However, in an aggregated state or in a poor solvent, this intramolecular rotation is restricted, which blocks the non-radiative decay pathway and leads to strong fluorescence emission. rsc.org

The emission wavelength (λem) and fluorescence quantum yield (ΦF) are key parameters. For example, TPE-based boronate macrocycles form emissive nanoparticles in water with an emission maximum at 483 nm and a quantum yield of 31%. rsc.org The emission can be tuned by altering substituents; a nitro-substituted analogue emits at 539 nm with a quantum yield of 11%. rsc.org The unique luminescence of TPE and its derivatives has been harnessed for developing biological sensors and solid-state lighting materials. rsc.org

Table 3: Fluorescence Properties of Representative TPE Derivatives

| Compound | State/Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference(s) |

|---|---|---|---|---|

| TPE-Boronate Macrocycle 1a | Nanoparticles in H₂O | 483 | 31% | rsc.org |

| TPE-Boronate Macrocycle 1b | Nanoparticles in H₂O | 539 | 11% | rsc.org |

Chromatographic Purification Techniques

Chromatography is an indispensable method for the purification of synthetic organic compounds, ensuring high purity for subsequent characterization and application.

Silica (B1680970) gel column chromatography is a standard technique for purifying organic compounds. orgsyn.org However, the purification of boronic acids on silica gel can be challenging due to potential decomposition or strong adsorption of the polar boronic acid group onto the acidic silica surface. rsc.orgreddit.com To mitigate these issues, the silica gel can be treated with boric acid before use, which has been shown to suppress over-adsorption and improve the recovery of boronic esters. researchgate.net

For TPE derivatives, purification is often achieved using a solvent system of n-hexane and dichloromethane (B109758). acs.orgnih.gov For example, a crude tetrathiophene-substituted tetraphenylethylene was successfully purified by column chromatography using an eluent of n-hexane–dichloromethane (5:1). acs.orgnih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). acs.orgnih.gov

Table 4: Common Eluent Systems for Chromatography of TPE Derivatives

| Compound Type | Eluent System | Reference(s) |

|---|---|---|

| Tetrathiophene-substituted TPE | n-Hexane:Dichloromethane (5:1) | acs.orgnih.gov |

| Triazine-Carbazole TPE derivatives | Petroleum Ether:Dichloromethane (10:1) | rsc.org |

Elemental Analysis for Empirical Formula Verification

Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values derived from the compound's molecular formula. For this compound, with a molecular formula of C₂₀H₁₇BO₂, the theoretical elemental composition can be calculated.

A typical workflow for this verification involves:

Synthesis and Purification: The compound is first synthesized and then rigorously purified to ensure that the sample analyzed is free from impurities that could skew the results.

Combustion Analysis: A small, precisely weighed sample of the pure compound is subjected to high-temperature combustion. This process converts carbon into carbon dioxide and hydrogen into water.

Detection and Quantification: The amounts of carbon dioxide and water produced are accurately measured. These measurements are then used to calculate the mass percentages of carbon and hydrogen in the original sample. Analysis for other elements, such as boron, would require different analytical techniques.

Comparison with Theoretical Values: The experimentally obtained percentages are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's proposed empirical formula and purity.

While specific experimental findings for this compound are not available in the reviewed literature, the table below outlines the expected theoretical data against which experimental results would be benchmarked.

Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 79.99 | Data not available |

| Hydrogen (H) | 5.71 | Data not available |

This table would be populated with data from experimental research to validate the empirical formula of the compound. The absence of such published data highlights an opportunity for future research to fully characterize this specific boronic acid derivative.

Applications of 4 2,2 Diphenylvinyl Phenyl Boronic Acid in Functional Materials and Device Fabrication

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems

The distinct electronic and structural features of (4-(2,2-Diphenylvinyl)phenyl)boronic acid make it a compelling candidate for incorporation into various layers of an OLED device. The diphenylvinyl group is known for its luminescence, while the boronic acid moiety can be utilized for further chemical modifications or to influence charge transport properties.

The development of stable and efficient deep-blue emitters remains a critical challenge in OLED technology for full-color displays and white lighting. Boron-containing compounds have emerged as a promising class of materials for deep-blue emission due to their high fluorescence quantum yields and good thermal stability. acs.orgrsc.org The incorporation of a boronic acid group into a π-conjugated system can lead to materials with deep-blue electroluminescence. acs.org For instance, certain four-coordinate boron-containing emitters have demonstrated deep-blue emission with Commission Internationale de L'Eclairage (CIE) coordinates having a y-value below 0.10. acs.org

While direct data on this compound as a deep-blue emitter is not extensively documented, its structural components suggest potential in this area. The diphenylvinyl moiety, a part of the tetraphenylethylene (B103901) (TPE) family, is a well-known blue-emitting chromophore. By functionalizing this core with a boronic acid group, it is conceivable to fine-tune the electronic properties to achieve deep-blue emission. The boronic acid can act as a weak electron-withdrawing group, potentially leading to a blue shift in the emission spectrum.

| Emitter Type | Emission Peak (nm) | CIE Coordinates (x, y) | External Quantum Efficiency (EQE) (%) | Reference |

| Boron-containing Emitter 1 | 440 | (0.15, 0.09) | Not specified | acs.org |

| Boron-containing Emitter 2 | 445 | (0.16, 0.08) | Not specified | acs.org |

| Asymmetric Boron Emitter | Not specified | (0.128, 0.119) | 6.7 | rsc.org |

Table 1: Performance of Selected Boron-Containing Deep-Blue Emitters in OLEDs

Efficient charge injection and transport are paramount for high-performance OLEDs. Hole-transporting materials (HTMs) play a crucial role in balancing the charge carriers within the emissive layer, thereby improving device efficiency and stability. researchgate.netrsc.org Spirobifluorene-based triarylamine derivatives are one class of HTMs known for their good thermal stability and hole-transporting properties. rsc.org

Boronic acid derivatives have also been explored for their utility in charge-transporting layers. The boronic acid group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection from the anode. Furthermore, the ability of boronic acids to form reversible covalent bonds can be exploited to create cross-linked or self-assembled monolayers, potentially enhancing the morphological stability of the hole-transporting layer. While specific studies on this compound as a primary HTM are limited, its constituent parts suggest it could be a valuable precursor for synthesizing more complex HTMs through reactions like the Suzuki coupling. nbinno.comwikipedia.org

| HTM Class | Key Features | Potential Role of Boronic Acid |

| Spirobifluorene Derivatives | High thermal and morphological stability. | Functionalization to tune energy levels. |

| Triarylamine Compounds | Excellent hole-transporting capabilities. | Introduction of reactive sites for cross-linking. |

| Boronic Acid-Functionalized Polymers | Potential for self-assembly and improved interfacial contact. | Serves as the key functional group for polymerization or surface modification. |

Table 2: Classes of Hole-Transporting Materials and the Potential Utility of Boronic Acid Functionalization

Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in solid-state lighting and sensing, as it overcomes the common problem of aggregation-caused quenching (ACQ) observed in many traditional fluorophores.

The diphenylvinyl moiety is a classic example of a structural unit that imparts AIE characteristics. The underlying mechanism for AIE in such molecules is the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the phenyl rings of the diphenylvinyl group can undergo low-frequency rotational motions, which provide a non-radiative decay pathway for the excited state, thus quenching fluorescence. When the molecules aggregate, these rotations are sterically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, leading to strong light emission.

The design of new AIE-active luminogens (AIEgens) often involves incorporating molecular rotors like the diphenylvinyl group into larger conjugated systems. The boronic acid group in this compound offers a convenient handle for chemically linking this AIE-active core to other molecular fragments to create more complex AIEgens with tailored properties.

The AIE properties of molecules containing the 4-(2,2-diphenylvinyl)phenyl unit have been demonstrated in the literature. For example, 1-[4-(2,2-diphenylvinyl)phenyl]pyrene exhibits a significant enhancement of its fluorescence intensity upon aggregation in a mixture of solvents. This enhancement is a direct consequence of the AIE effect imparted by the diphenylvinyl substituent. In such systems, the fluorescence in the aggregated state can be substantially stronger than in a dilute solution.

The boronic acid functionality in this compound can further contribute to the control of aggregation and solid-state luminescence. Boronic acids are known to form dimers or oligomers through intermolecular hydrogen bonding between the B(OH)2 groups, which can influence the molecular packing in the solid state and potentially enhance the restriction of intramolecular rotations, leading to even brighter solid-state emission.

Photovoltaic and Energy Harvesting Technologies

The application of organic materials in photovoltaic devices, such as organic solar cells (OSCs), is a rapidly growing field of research. The performance of these devices is highly dependent on the optical and electronic properties of the materials used in the active layer.

While the direct application of this compound in photovoltaic devices is not well-established, its constituent moieties suggest potential avenues for its use. The diphenylvinyl group, with its extended π-conjugation, can absorb light in the UV-visible region, a prerequisite for any material used in a photovoltaic active layer. Dibenzofulvene derivatives, which share some structural similarities with the diphenylvinyl moiety, have been investigated for applications in photovoltaics and organic electronics. mdpi.com

The boronic acid group can serve multiple purposes in the context of photovoltaics. It can be used as a chemical handle to synthesize more complex donor or acceptor materials for the photoactive layer through cross-coupling reactions. Additionally, phenyl boronic acid derivatives have been employed to create self-assembled monolayers (SAMs) on electrode surfaces, such as indium tin oxide (ITO), to improve the interfacial properties and enhance charge extraction in organic solar cells. researchgate.net The use of such SAMs has been shown to improve the power conversion efficiency of OSCs. researchgate.net Boron(subphthalocyanine) dyads have also been explored for their application in organic photovoltaics. acs.org

The development of novel materials is crucial for advancing organic photovoltaic technology, and versatile building blocks like this compound could play a role in the synthesis of next-generation materials for more efficient and stable organic solar cells.

Efficient Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The this compound compound possesses two key features relevant to DSSC sensitization. The TPE core acts as a bulky, hydrophobic structure that can inhibit undesirable intermolecular interactions and charge recombination. The boronic acid functional group, B(OH)₂, serves as an effective anchoring unit to bind the dye to the titanium dioxide (TiO₂) semiconductor surface, a critical step for efficient electron injection. While boronic acid groups have been successfully used as anchoring units in other dye systems, specific performance data for DSSCs sensitized with this compound, such as power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc), are not detailed in the available research.

Table 1: Potential Roles of Functional Groups in this compound in DSSCs

| Functional Group | Potential Role in DSSC | Desired Outcome |

|---|---|---|

| Tetraphenylethylene (TPE) Core | Bulky steric hindrance | Reduce dye aggregation, suppress charge recombination |

Ligand Components in Organic Photovoltaic (OPV) Devices

Organic photovoltaic (OPV) devices rely on the interplay between electron-donating and electron-accepting materials within a bulk heterojunction structure to generate electricity from light. The efficiency and stability of these devices are influenced by the molecular design of their components. The structural attributes of this compound suggest its potential utility as a ligand or building block for materials in OPV active layers.

The electron-rich TPE unit can be incorporated into larger conjugated systems that serve as donor materials. Furthermore, the boronic acid group offers a reactive site for polymerization or modification, allowing for the synthesis of complex donor or acceptor polymers with tailored electronic properties. However, specific studies detailing the use of this compound as a ligand component in OPV devices and the resulting performance metrics have not been reported.

Supramolecular Assemblies and Dynamic Nanostructures

Self-Assembly of Boronate-Based Architectures

The boronic acid group is a versatile tool for constructing complex supramolecular structures through the formation of reversible covalent bonds. chimia.ch Boronic acids can undergo dehydration reactions with themselves to form boroxine (B1236090) rings or react with diols to form stable boronate esters. These interactions are dynamic, allowing for the self-assembly of well-defined architectures like macrocycles, polymers, and cages. rsc.org

This compound, with its TPE core, can be used to create highly fluorescent supramolecular structures. For instance, TPE derivatives containing boronic acids have been shown to form [2+2] macrocycles through dehydration reactions with diols. rsc.org These self-assembled structures often retain the AIE characteristics of the TPE unit, forming emissive nanoparticles in aqueous solutions. rsc.orgnih.gov The self-assembly process can be driven by hydrophobicity-induced interactions, leading to selective cyclization. rsc.org The resulting assemblies can exhibit interesting properties, such as the ability to form ordered superstructures or fluorescent fibers. oaepublish.comnih.gov

pH-Responsive Hydrogels and Gelling Agents via Boronic Acid-Diol Interactions

Hydrogels are three-dimensional polymer networks capable of holding large amounts of water. Those cross-linked by dynamic covalent bonds are of particular interest as "smart" materials that can respond to environmental stimuli. The reversible reaction between boronic acids and compounds containing 1,2- or 1,3-diols (like polyvinyl alcohol or catechols) is a widely used method to create pH-responsive hydrogels. nih.govrsc.org

The formation and stability of the boronate ester cross-links are highly dependent on pH. mdpi.com In aqueous solutions, there is an equilibrium between a neutral, trigonal planar boronic acid and a negatively charged, tetrahedral boronate form. The formation of the stable tetrahedral boronate ester is favored at pH values above the pKa of the boronic acid (typically >8). mdpi.comresearchgate.net Consequently, mixing a polymer functionalized with this compound with a diol-containing polymer would lead to the formation of a stable hydrogel network at alkaline pH. If the pH is lowered, the equilibrium shifts, leading to the dissociation of the boronate esters and the dissolution of the hydrogel. nih.govmdpi.com This pH-triggered gel-sol transition makes these materials promising for applications in controlled drug release and tissue engineering. mdpi.com

Table 2: pH-Dependent Behavior of Boronic Acid-Diol Hydrogels

| pH Condition | Boronic Acid State | Boronate Ester Cross-link | Hydrogel State |

|---|---|---|---|

| Alkaline (pH > pKa) | Tetrahedral (anionic) | Stable | Gel |

Advanced Data Storage Media

Reversible Nanometer-Scale Data Storage Concepts Utilizing AIE Properties

The phenomenon of Aggregation-Induced Emission (AIE) is characteristic of certain luminophores, like the TPE core of this compound, that are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. This behavior is attributed to the restriction of intramolecular motions (such as rotation) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, turning the fluorescence "on".

This distinct on/off switching of fluorescence between a dispersed molecular state and an aggregated state forms the basis for advanced data storage concepts. The reversible transition between a non-emissive state (data "off") and a highly emissive state (data "on") can be controlled by external stimuli. For materials containing a TPE unit, this transition can be triggered by mechanical force (mechanofluorochromism), which disrupts the crystalline packing (emissive state) to form an amorphous state (less emissive state). The original emissive state can often be recovered by heating or exposure to solvent vapor. This reversible fluorescence switching allows for the potential to write, erase, and rewrite data at the nanometer scale. researchgate.net

Polymer Chemistry and Functional Macromolecules

The strategic integration of specialized functional groups into the backbones of high-performance polymers represents a significant avenue in the development of advanced materials. This approach allows for the tailoring of polymer properties to meet the demands of specific applications, ranging from electronics to biomedical devices. One such functional monomer of interest is this compound. Its unique structure, combining a tetraphenylethylene (TPE) core with a reactive boronic acid moiety, makes it a prime candidate for imparting novel optical and sensing capabilities to robust polymer architectures.

Incorporation into High-Performance Polymers (e.g., Polyimides, Polyamides) for Functionalization

The incorporation of this compound into high-performance polymers such as polyimides and polyamides is pursued to leverage the distinct properties of its constituent functional groups. The tetraphenylethylene unit is a well-known luminogen that exhibits aggregation-induced emission (AIE). researchgate.netfrontiersin.org This phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state, is highly desirable for applications in solid-state devices and sensors. frontiersin.org The boronic acid group, on the other hand, can serve as a reactive site for further functionalization or as a recognition element for specific analytes like saccharides.

The synthesis of polyimides functionalized with this compound would typically involve a two-step polycondensation process. azom.com In the first step, a dianhydride is reacted with a diamine, which would include a diamine derivative of the TPE-boronic acid monomer, in a polar aprotic solvent to form a soluble poly(amic acid) precursor. The second step involves thermal or chemical imidization to yield the final, thermally stable polyimide.

For the synthesis of functionalized polyamides, this compound, likely in a diamine or diacid derivative form, would be introduced as a comonomer in a polycondensation reaction. scispace.com For instance, a diamine-functionalized TPE derivative can be reacted with a dicarboxylic acid to form a polyamide with the AIE-active unit integrated into the polymer backbone. scispace.com The properties of the resulting polyamide, such as solubility, thermal stability, and mechanical strength, can be tuned by adjusting the content of the functional comonomer. scispace.com

The successful incorporation of the TPE-boronic acid moiety into these polymer backbones is expected to yield materials with significant fluorescence in the solid state. Research on analogous systems, such as cis/trans-tetraphenylethene-containing poly(p-phenylene terephthalamide) (TPE-PPTA), has demonstrated that the inclusion of TPE units leads to polymers with pronounced AIE characteristics. scispace.com These materials also exhibit excellent mechanical and dielectric properties, making them suitable for a range of high-performance applications. scispace.com

The following table presents representative data for a high-performance polyamide functionalized with a tetraphenylethylene derivative, illustrating the impact of the AIE-active comonomer on the polymer's properties.

| Polymer Composition | Tensile Strength (MPa) | Dielectric Strength (kV/mm) | Fluorescence Emission Peak (nm) |

|---|---|---|---|

| Pure PPTA | 150 | 200 | N/A |

| TPE-PPTA (10% TPE-diamine) | 296 | 283 | 490 |

Data is illustrative and based on findings for analogous TPE-functionalized polyamides. scispace.com

The research into incorporating AIE-active monomers like this compound into high-performance polymers is a burgeoning field. The resulting functional macromolecules hold promise for the fabrication of advanced materials for applications in flexible electronics, solid-state lighting, and chemical sensors.

Theoretical and Computational Investigations of 4 2,2 Diphenylvinyl Phenyl Boronic Acid Systems

Electronic Structure Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of complex organic molecules. For systems like (4-(2,2-diphenylvinyl)phenyl)boronic acid, DFT calculations are employed to determine ground-state geometries, molecular orbital energies, and electron density distributions. researchgate.netnih.gov

The electronic properties of this molecule are a composite of its constituent parts: the electron-rich TPE core and the phenylboronic acid moiety. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's electronic transitions and reactivity.

HOMO: Theoretical studies on TPE-based systems consistently show that the HOMO is predominantly localized on the π-conjugated tetraphenylethylene (B103901) skeleton. researchgate.net The C-C π orbitals of the central ethylene (B1197577) and the surrounding phenyl rings contribute significantly to this orbital.

LUMO: The LUMO, in contrast, is expected to have significant contributions from both the TPE unit and the phenylboronic acid moiety. The boronic acid group, with its empty p-orbital on the boron atom, acts as a Lewis acid and can influence the energy and localization of the LUMO. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) dictates the molecule's absorption and emission properties. DFT calculations allow for the prediction of this gap, which is a key parameter in designing materials for specific optoelectronic applications. For related phenylboronic acid derivatives, the calculated energy gap is typically in the range of 5.0 to 6.0 eV, a value that is significantly influenced by the substituents on the phenyl ring. longdom.org The extended π-system of the TPE unit in this compound would be expected to lower this gap compared to simple phenylboronic acid.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge transfer interactions within the molecule, such as the hyperconjugative interaction between the phenyl π-system and the empty p-orbital of the boron atom (πCC→pB). researchgate.netnih.gov

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-Cyanophenylboronic Acid | B3LYP/6-311++G(d,p) | -7.91 | -2.25 | 5.66 |

| Ethyl 4-(nitrophenyl)-4H-pyran | B3LYP/6-311G(d,p) | -6.95 | -2.92 | 4.03 |

| Benzyl-3-N-(trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -5.87 | -1.78 | 4.09 |

Data adapted from analogous systems reported in the literature. longdom.orgmaterialsciencejournal.orgnih.gov

Simulations of Photophysical Processes and Excited State Dynamics

The most prominent feature of TPE derivatives is their AIE behavior, where they are non-emissive in dilute solutions but become highly fluorescent in aggregated states or solid form. nih.gov This phenomenon is governed by the dynamics of the molecule in its electronically excited state. Computational simulations are essential for elucidating the mechanisms behind these photophysical processes.

In solution, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions. Upon photoexcitation, these motions provide efficient non-radiative decay channels for the excited state to return to the ground state, thus quenching fluorescence. nih.gov The primary non-radiative pathway is often attributed to the restriction of intramolecular rotation (RIM). acs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating excited states and predicting optical properties like absorption and emission spectra. nih.gov By calculating the potential energy surfaces of the ground and excited states as a function of the torsional angles of the phenyl rings, researchers can map the deactivation pathways.

Simulations of the excited state dynamics often reveal two competing decay pathways for TPE derivatives:

E/Z Photoisomerization: Twisting around the central ethylenic double bond.

Photocyclization: An intramolecular ring-closure reaction involving two adjacent phenyl rings. nih.gov

For many TPE derivatives, computational studies have shown that photocyclization can be a barrierless process on the first excited state (S₁) potential energy surface, leading to ultrafast internal conversion to the ground state via conical intersections. nih.gov This provides a highly efficient non-radiative decay route in solution. In the aggregated state, intermolecular interactions hinder these large-amplitude rotations, blocking the non-radiative pathways and enabling the radiative decay (fluorescence) to become dominant. Molecular dynamics (MD) simulations can be used to model these environmental effects and confirm the restriction of molecular motion in aggregates. acs.orgnih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is complex, defined by multiple rotational degrees of freedom.

TPE Core: The tetraphenylethylene unit is inherently non-planar, adopting a propeller-like conformation. nih.govnih.gov The four phenyl rings are twisted out of the plane of the central double bond due to steric hindrance. This propeller shape is critical to the AIE effect, as it prevents strong π-π stacking in the solid state, which would otherwise cause fluorescence quenching. nih.gov

Boronic Acid Group: The B(OH)₂ group also has specific conformational preferences relative to the phenyl ring to which it is attached. Computational studies on phenylboronic acid and its derivatives have identified several low-energy conformers based on the orientation of the two hydroxyl groups (e.g., anti-syn, syn-anti, syn-syn, and anti-anti). longdom.org The most stable conformers are typically planar, where the B(OH)₂ group is coplanar with the phenyl ring, maximizing π-conjugation. nih.gov The energy barrier for rotation around the C-B bond is relatively low, though it can be influenced by substituents and intermolecular interactions like hydrogen bonding. nih.govnih.gov

Stereochemically, the substitution pattern on the ethylene double bond can lead to E and Z geometric isomers. While this compound as named implies a specific isomer, computational studies can determine the relative stabilities of both isomers and the energy barrier for their interconversion, which is relevant to the photophysical dynamics. nih.gov

| Parameter | System | Method | Calculated Value |

|---|---|---|---|

| C-B Bond Length | 3-Cyanophenylboronic Acid | B3LYP | 1.565 - 1.581 Å |

| C-C-B-O Dihedral Angle | Phenylboronic Acid (endo-exo) | MP2/aug-cc-pVDZ | ~0° (Planar) |

| Rotational Barrier (C-B bond) | p-Methylphenylboronic Acid | G3 | 3.7 kcal/mol |

Data adapted from analogous systems reported in the literature. nih.govlongdom.org

Computational Design Strategies for Tuned Optoelectronic Properties

Computational chemistry offers powerful strategies for the in silico design of new materials with optimized properties before undertaking synthetic efforts. researchgate.net For a molecule like this compound, these strategies focus on modifying the molecular structure to tune its optoelectronic characteristics.

Key strategies include:

Substituent Effects: DFT and TD-DFT calculations can be used to screen a library of molecules with different electron-donating or electron-withdrawing groups attached to the TPE phenyl rings or the phenylboronic acid ring. This allows for systematic tuning of the HOMO and LUMO energy levels. For example, adding electron-donating groups would raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, both leading to a smaller band gap and a red-shift in absorption and emission wavelengths. nih.gov

Extension of π-Conjugation: Replacing phenyl rings with larger aromatic systems (e.g., naphthyl) or inserting different π-conjugated linkers (e.g., thiophene) between the TPE core and the boronic acid function can systematically alter the electronic properties. researchgate.net Computational modeling can predict how these changes affect the HOMO-LUMO gap and oscillator strength of the electronic transitions.

Modulating Intermolecular Interactions: For AIE-based materials, controlling the solid-state packing and intermolecular interactions is crucial. Computational methods can predict how structural modifications will influence crystal packing, which in turn affects the restriction of intramolecular rotation and the ultimate emission efficiency in the solid state.

By combining high-throughput screening of virtual compounds with detailed mechanistic studies of promising candidates, computational design accelerates the discovery of novel TPE-boronic acid systems for targeted applications in fields such as chemical sensing and organic light-emitting diodes (OLEDs).

Future Directions and Emerging Research Opportunities

Paving the Way for Greener Production: The Quest for Sustainable and Scalable Synthetic Pathways

The future widespread application of (4-(2,2-Diphenylvinyl)phenyl)boronic acid hinges on the development of environmentally benign and economically viable synthetic methods. Current research is pivoting away from traditional multi-step syntheses that often involve harsh reagents and generate significant waste. The focus is now on "green" chemistry principles to create sustainable and scalable production pathways.

One promising avenue is the exploration of one-pot reactions and multicomponent strategies . These approaches streamline the synthesis process by combining multiple reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and purification requirements. For instance, a one-pot synthesis could potentially combine the formation of the tetraphenylethylene (B103901) (TPE) core with the introduction of the boronic acid functionality, significantly improving efficiency.

Furthermore, the adoption of mechanochemistry , which utilizes mechanical force instead of bulk solvents to drive chemical reactions, presents a compelling sustainable alternative. This solvent-free approach can lead to higher yields, reduced reaction times, and a minimized environmental footprint. Research into ball-milling techniques for the synthesis of boronic acids and their derivatives is gaining traction and could be adapted for the large-scale production of this compound.

The development of practical and scalable processes is also crucial. A notable example in a related field is the two-step procedure for the kilogram-scale synthesis of 4-aminophenylboronic acid pinacol (B44631) ester, which highlights the feasibility of developing robust and scalable methods for boronic acid derivatives. Adapting such efficient, multi-step but practical approaches could be instrumental for the commercialization of this compound.

Table 1: Comparison of Synthetic Approaches for Boronic Acid Derivatives

| Synthetic Approach | Advantages | Disadvantages | Relevance to this compound |

| Traditional Multi-Step Synthesis | Well-established procedures | Often involves harsh reagents, multiple purification steps, and significant waste generation. | Current common method, but less sustainable. |

| One-Pot/Multicomponent Reactions | Reduced solvent usage, energy consumption, and purification steps; improved efficiency. | May require extensive optimization to achieve high yields and purity. | High potential for a more streamlined and sustainable synthesis. |

| Mechanochemistry (Ball-Milling) | Solvent-free, reduced reaction times, potentially higher yields. | Scalability for industrial production may require specialized equipment. | A promising green alternative to conventional solution-based methods. |

| Scalable Process Development | Enables large-scale production for commercial applications. | Can be resource-intensive to develop and optimize. | Essential for translating laboratory research into real-world applications. |

Illuminating the Future of Displays: Advancements in Device Architectures for Enhanced Efficiency and Longevity

The tetraphenylethylene core of this compound imparts it with aggregation-induced emission (AIE) properties, making it a strong candidate for use in organic light-emitting diodes (OLEDs). Future research will focus on strategically incorporating this compound into novel device architectures to boost both efficiency and operational lifetime.

One key area of exploration is its use as an emitter in the emissive layer (EML) of an OLED. The AIE characteristics of the TPE moiety can help to overcome the aggregation-caused quenching (ACQ) effect that plagues many traditional fluorescent dyes in the solid state, leading to brighter and more efficient devices.

Furthermore, the boronic acid group offers a unique handle for tuning the electronic properties of the molecule and for influencing its morphology within the thin films of the OLED. This could lead to improved charge transport and recombination, further enhancing device performance.

Beyond the emissive layer, there is significant potential for using this compound and its derivatives in other layers of the OLED stack. For example, a related compound, 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi), has been successfully employed as a hole-injection layer (HIL) , where it effectively reduces the energy barrier for hole injection from the anode, leading to improved current and luminance efficiencies, as well as enhanced device stability. Investigating the role of this compound in similar charge-transporting or injection layers could unlock new pathways to more robust and long-lasting OLEDs.

Future research will likely involve the systematic variation of the device architecture, including the thickness and composition of each layer, to optimize the performance of OLEDs incorporating this compound. The development of advanced deposition techniques will also be crucial for creating uniform and defect-free thin films, which are essential for high-performance devices.

Table 2: Potential Roles of this compound in OLEDs

| OLED Layer | Potential Function | Expected Benefit |

| Emissive Layer (EML) | Emitter | High solid-state fluorescence efficiency due to AIE properties, overcoming ACQ. |

| Hole Injection Layer (HIL) | Hole Injection Material | Reduced hole injection barrier, leading to improved current and luminance efficiencies. |

| Hole Transport Layer (HTL) | Hole Transport Material | Enhanced hole mobility and balanced charge transport within the device. |

| Electron Blocking Layer (EBL) | Electron Blocker | Confining electrons to the emissive layer, increasing recombination efficiency. |

Smart Materials on the Horizon: Exploration of Multi-Stimuli Responsive Materials

The dual functionality of this compound, combining the AIE properties of the TPE core with the responsive nature of the boronic acid group, makes it an excellent building block for the creation of "smart" materials that can respond to multiple external stimuli.

The boronic acid moiety is known to reversibly bind with diols, and this interaction is sensitive to changes in pH . This property can be harnessed to create pH-responsive materials where the fluorescence of the TPE unit is switched "on" or "off" in response to pH changes. This opens up possibilities for developing materials that can sense and report on the acidity or alkalinity of their environment.

Furthermore, the incorporation of this compound into polymer architectures can lead to materials that respond to a variety of stimuli, including temperature, ionic strength, and the presence of specific biomolecules. princeton.edu For instance, TPE-appended maleic acid terpolymers have been shown to exhibit fluorescence changes in response to pH, ionic strength, and the presence of calcium ions and bovine serum albumin. princeton.edu

The development of nanoparticles and hydrogels incorporating this compound is another exciting frontier. Such materials could be designed to release a payload, such as a drug, in response to a specific stimulus present in a diseased tissue, for example, a change in pH or the presence of certain sugars.

Table 3: Stimuli-Responsive Behavior of this compound-based Materials

| Stimulus | Responsive Mechanism | Potential Application |

| pH | Reversible binding of boronic acid with diols, affecting AIE. | pH sensors, controlled release systems. |

| Temperature | Changes in polymer conformation or solubility. | Temperature-sensitive switches, smart coatings. |

| Ions | Interaction with the boronic acid or polymer backbone. | Ion-selective sensors, environmental monitoring. |

| Biomolecules (e.g., sugars, ATP) | Specific binding of boronic acid to diol-containing molecules. | Biosensors, targeted drug delivery. |

A New Lens on Biology: Integration into Emerging Fields such as Bioimaging and Sensing

The unique photophysical properties of this compound, particularly its aggregation-induced emission, make it a highly attractive candidate for applications in bioimaging and sensing. AIE-active probes offer several advantages over traditional fluorescent dyes, including high signal-to-noise ratios, low background fluorescence, and excellent photostability.

The boronic acid group can act as a recognition site for specific biological targets that contain diol moieties, such as saccharides and glycoproteins . This opens the door to the development of fluorescent probes for the selective detection and imaging of these important biomolecules. For example, AIE-active fluorescent probes containing boronic acid groups have been developed for the recognition of adenosine (B11128) 5'-triphosphate (ATP). rsc.org

Furthermore, the TPE core can be chemically modified to tune the emission color and to introduce other functionalities, such as targeting ligands for specific cells or organelles. This versatility allows for the design of highly specific and sensitive probes for a wide range of biological applications. For instance, TPE-based AIE nanoprobes have been developed for the targeted imaging of lysosomes in living cells.

The integration of this compound into sensing platforms, such as nanoparticles and test strips, could lead to the development of rapid and convenient diagnostic tools. These sensors could be used for the detection of various analytes, from metal ions to disease biomarkers. The ability to detect analytes in aqueous media is a particularly important advantage for biological and environmental sensing.

Table 4: Bioimaging and Sensing Applications of this compound Derivatives

| Application | Target Analyte/Process | Key Feature |

| Cellular Imaging | Specific organelles (e.g., lysosomes, mitochondria), intracellular pH | AIE properties for high-contrast imaging, targeting moieties. |

| Biosensing | Sugars, glycoproteins, ATP, metal ions | Specific binding of boronic acid, fluorescence turn-on/off response. |

| Disease Diagnosis | Cancer cells, bacteria | Targeting of disease-specific biomarkers, high sensitivity. |

| Environmental Monitoring | Heavy metal ions, pollutants | Selective detection in aqueous environments. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(2,2-Diphenylvinyl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic acid precursors. For example, analogous syntheses of arylboronic acids (e.g., 4-methoxycarbonylphenylboronic acid) use 1.0 mmol boronic acid with 62–76% yields under reflux in THF/water mixtures (3:1 v/v) at 80°C for 12 hours . Key variables include:

- Catalyst loading : 2–5 mol% Pd.

- Base : Na₂CO₃ or K₂CO₃ (2.0 equiv).

- Temperature : 60–100°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate).

- Data Table :

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxycarbonylphenyl | Pd(dppf)Cl₂ | THF/H₂O | 80 | 62 | |

| 4-Acetylphenyl | Pd(OAc)₂ | DME/H₂O | 70 | 76 |

Q. How can NMR spectroscopy resolve structural ambiguities in boronic acid derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns and verifying boronic acid integrity. For example:

- Aromatic protons : Singlets at δ 8.07–8.10 ppm (4H) confirm para-substitution .

- Boronic acid protons : Broad peaks at δ 7.5–8.5 ppm (B(OH)₂), though often absent due to rapid exchange in protic solvents.

- Quantitative ¹³C NMR : Carboxylic acid derivatives show carbonyl signals at δ 167–198 ppm .

Advanced Research Questions

Q. How do steric and electronic effects of the diphenylvinyl group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The bulky diphenylvinyl group may slow transmetallation due to steric hindrance. Computational studies (e.g., DFT with B3LYP/6-31G*) predict increased activation energy for tetracoordinated boron intermediates . Experimental optimization strategies include:

- Ligand screening : Bulky ligands (e.g., SPhos) improve catalyst turnover.

- Solvent polarity : Dioxane enhances stability of boronate intermediates.

- Contradiction : Lower yields (<50%) observed with electron-deficient aryl halides due to competing protodeboronation .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in boronic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals O–H···O/F interactions. For example, 2,4-difluorophenylboronic acid forms R₂²(8) homodimers via O–H···O bonds (2.7–2.9 Å) and bifurcated O–H···F interactions (2.8 Å) . Key steps:

- Crystallization : Slow evaporation from aqueous methanol.

- Hydrogen atom localization : Difference Fourier maps refine O–H positions.

- Data Table :

| Compound | B–C Bond Length (Å) | O–H···O Distance (Å) | Reference |

|---|---|---|---|

| 2,4-Difluorophenyl | 1.566 | 2.7–2.9 | |

| 3-Fluorophenyl | 1.578 | 2.8–3.1 |

Q. How do computational models reconcile discrepancies between predicted and experimental UV-Vis spectra in conjugated boronic acids?

- Methodological Answer : Time-dependent DFT (TD-DFT) with CAM-B3LYP/def2-TZVP predicts π→π* transitions. For meta-terphenyl-linked dyads, experimental λmax at 350–400 nm deviates from calculations by ~20 nm due to solvent effects . Mitigation strategies:

- Solvent correction : Include PCM (Polarizable Continuum Model).

- Vibronic coupling : Account for Franck-Condon progression.

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding boronic acid stability under basic conditions?

- Analysis : Stability varies with substituents. Electron-withdrawing groups (e.g., -NO₂) accelerate protodeboronation, while electron-donating groups (e.g., -OCH₃) enhance stability. For example:

- 4-Methoxyphenylboronic acid : Stable in pH 9 buffer (t₁/₂ > 24 hrs) .

- 4-Carboxyphenylboronic acid : Degrades within 2 hrs at pH 10 .

Methodological Recommendations

- Synthesis : Prioritize Pd/XPhos systems for sterically hindered substrates.

- Characterization : Use DMSO-d₆ for NMR to stabilize B(OH)₂ protons.

- Crystallography : Co-crystallize with diols (e.g., 1,2-ethanediol) to stabilize H-bonded networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.